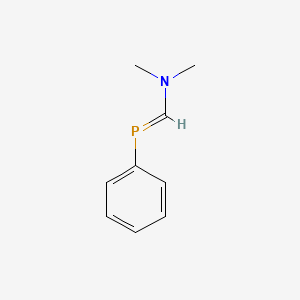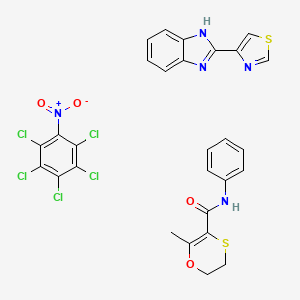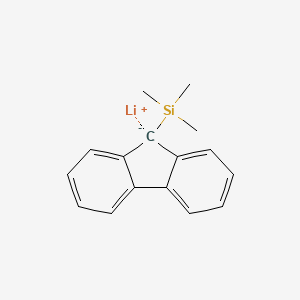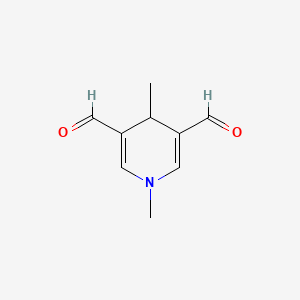
Methanamine, N,N-dimethyl-1-(phenylphosphinidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- is an organic compound with the molecular formula C₉H₁₂NP and a molecular weight of 165.1720 g/mol . This compound is known for its unique structure, which includes a methanamine backbone substituted with a phenylphosphinidene group. It is utilized in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- typically involves the reaction of dimethylamine with phenylphosphinidene. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or crystallization to achieve high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted methanamines .
Aplicaciones Científicas De Investigación
Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in the study of biological processes and interactions at the molecular level.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal centers or other reactive sites, thereby influencing chemical reactions and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- include:
- Methanamine, 1,1-dimethoxy-N,N-dimethyl-
- N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine dihydrochloride
Uniqueness
Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- is unique due to its phenylphosphinidene group, which imparts distinct chemical properties and reactivity compared to other methanamine derivatives. This uniqueness makes it valuable in specific chemical and research applications .
Propiedades
| 75471-07-7 | |
Fórmula molecular |
C9H12NP |
Peso molecular |
165.17 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-phenylphosphanylidenemethanamine |
InChI |
InChI=1S/C9H12NP/c1-10(2)8-11-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
VIFJQNZWJNSJQY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=PC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(E)-hydrazinylidenemethyl]tridecanamide](/img/structure/B14433881.png)


